

N-Acetyl-D-cysteine LC-MS quantification

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Compound Focus: N-Acetyl-D-cysteine

CAS No.: 616-91-1

Cat. No.: S661176

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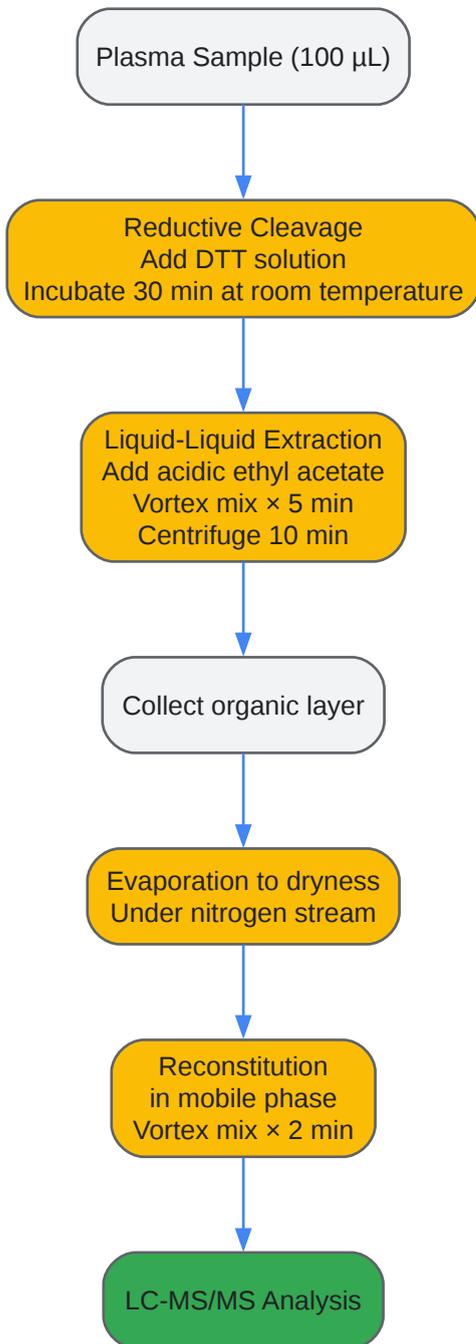
Introduction to NAC Quantification

N-acetylcysteine (NAC) is a pharmacologically active compound used as a mucolytic agent, antidote for acetaminophen poisoning, and investigational neuroprotective agent [1]. Accurate quantification of NAC in biological matrices presents significant analytical challenges due to its presence in multiple redox forms - as a free thiol and various oxidized disulfides with other thiol compounds (cysteine, glutathione, proteins) [1].

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for NAC quantification due to its superior sensitivity, specificity, and ability to overcome limitations of earlier methods (GC, HPLC) that required lengthy derivatization or extraction procedures [1]. This protocol details a validated LC-MS/MS method for determining total NAC (after reductive cleavage of disulfides) in human plasma, suitable for pharmacokinetic studies and clinical trial support.

Experimental Protocols

Sample Preparation Workflow



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Critical Reagents and Solutions:

- **Dithiothreitol (DTT) solution:** 10 mg/mL in water
- **Extraction solvent:** Ethyl acetate acidified with 0.1% hydrochloric acid
- **Hydrochloric acid:** 1 M solution for pH adjustment
- **Mobile phase:** Acetonitrile and aqueous formic acid (0.1%)

Detailed Procedure:

- **Plasma Pretreatment:** Add 100 μL of plasma to a clean glass tube
- **Reductive Cleavage:** Add 50 μL of DTT solution, vortex mix for 30 seconds, and incubate for 30 minutes at room temperature to reduce all oxidized NAC forms to free thiol
- **Acidification:** Add 50 μL of 1 M HCl to protonate the thiol group
- **Liquid-Liquid Extraction:** Add 1 mL of acidic ethyl acetate, vortex mix vigorously for 5 minutes
- **Phase Separation:** Centrifuge at $10,000 \times g$ for 10 minutes
- **Organic Layer Transfer:** Transfer 800 μL of the upper organic layer to a new tube
- **Evaporation:** Evaporate to dryness under a gentle nitrogen stream at 30°C
- **Reconstitution:** Reconstitute the dry residue in 100 μL of mobile phase
- **Vortex and Transfer:** Vortex mix for 2 minutes and transfer to an LC vial for analysis

LC-MS/MS Instrumentation and Conditions**Liquid Chromatography System:**

- **Column:** Reversed-phase C18 (e.g., $100 \times 2.1 \text{ mm}$, $2.6 \mu\text{m}$)
- **Mobile Phase A:** 0.1% formic acid in water
- **Mobile Phase B:** 0.1% formic acid in acetonitrile
- **Gradient Program:**

Time (min)	Flow Rate (mL/min)	%A	%B	-----	-----	-----	-----	0.0	0.3	95	5
2.0	0.3	95	5	8.0	0.3	5	95	10.0	0.3	5	95
10.1	0.3	95	5	15.0	0.3	95	5				

- **Injection Volume:** 5-10 μL
- **Column Temperature:** 35°C
- **Autosampler Temperature:** 10°C

Mass Spectrometry Conditions:

- **Ionization Source:** Electrospray Ionization (ESI)
- **Ionization Mode:** Negative

- **Spray Voltage:** 3.5 kV
- **Source Temperature:** 350°C
- **Ion Source Gas:** 50 psi
- **Collision Gas:** Nitrogen
- **MRM Transitions:**

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| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | |-----|-----|
|-----|-----| NAC | 162.0 | 84.0 | 15 | | NAC | 162.0 | 32.0 | 25 |
```

Method Validation

The method has been comprehensively validated according to regulatory guidelines for bioanalytical methods:

Validation Parameter	Results	Acceptance Criteria
Linearity	$R^2 > 0.998$	$R^2 \geq 0.990$
LLOQ	50 ng/mL	Signal-to-noise ≥ 5
Precision (Intra-day)	3.2-6.8% RSD	$\leq 15\%$
Precision (Inter-day)	8.7-13.4% RSD	$\leq 15\%$
Accuracy	-5.9 to 8.5% RE	$\pm 15\%$
Extraction Recovery	85-95%	Consistent and reproducible
Matrix Effects	No significant suppression	$\leq 15\%$ of variation

Stability Assessment:

- **Bench-top stability:** 6 hours at room temperature

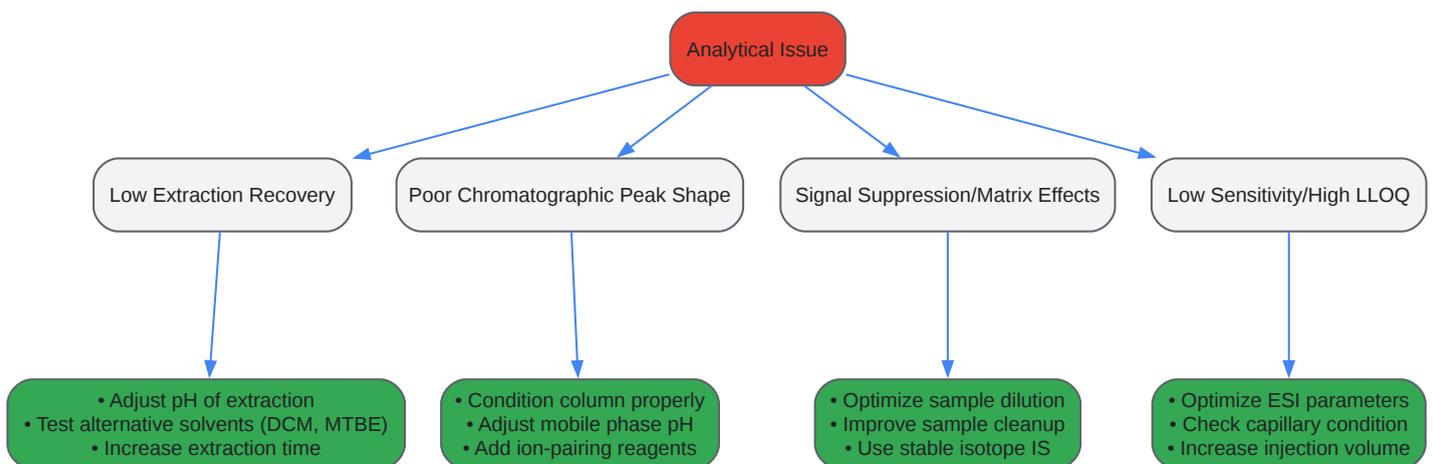
- **Processed sample stability:** 24 hours at 10°C
- **Freeze-thaw stability:** 3 cycles at -20°C and -80°C
- **Long-term frozen stability:** 6 months at -80°C

Application to Clinical Studies

This validated method has been successfully applied to a clinical study with 24 healthy volunteers who received single 200 mg oral doses of NAC in different formulations [1] [2]. The method demonstrated robustness in analyzing approximately 800 human plasma samples, with quality control precision ranging from 8.7% to 13.4% RSD and accuracy from -5.9% to 8.5% relative error [2].

The methodology enabled reliable pharmacokinetic characterization, demonstrating its suitability for clinical trials. The sample preparation workflow efficiently handles the reduction of oxidized NAC forms, providing accurate quantification of total NAC concentrations.

Troubleshooting and Optimization Tips



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Common Issues and Solutions:

- **Incomplete Reduction:** Ensure fresh DTT preparation and adequate incubation time
- **Oxidation During Processing:** Maintain acidic conditions and minimize sample processing time
- **Matrix Effects:** Use lots of consistent quality plasma for calibration standards
- **Carryover:** Implement thorough needle wash procedures between injections
- **Retention Time Shifts:** Condition column adequately and use mobile phase additives consistently

Future Perspectives

The LC-MS/MS method described provides a robust framework for NAC quantification that can be adapted for related thiol-containing compounds. Future applications could include simultaneous quantification of NAC with its metabolites and related endogenous thiols like cysteine, cystine, glutathione, and their disulfide conjugates [3].

Recent clinical studies have explored NAC's potential in neurological conditions like multiple sclerosis, investigating its effects on oxidative stress biomarkers and symptoms [4] [5] [6]. Reliable NAC quantification methods will remain essential for understanding its pharmacokinetics and pharmacodynamics across these emerging applications.

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